H3 Receptor Antagonist Potency: 5-Methyl Scaffold Derivatives Achieve Sub-Nanomolar to Low Nanomolar Human H3 Ki
Derivatives of the (3aR,6aR)-5-methyl-octahydropyrrolo[3,4-b]pyrrole scaffold demonstrate high-affinity histamine H3 receptor antagonism. ABT-288, which incorporates the 5-methyl-hexahydro-pyrrolo[3,4-b]pyrrol-1-yl moiety, exhibits a human H3 Ki of 1.9 nM and rat H3 Ki of 8.2 nM, with competitive antagonist pharmacology [1]. In the foundational SAR study by Zhao et al., the optimized lead 17a—also built on the (3aR,6aR)-5-alkyl scaffold—achieved a human H3 Ki of 0.54 nM and rat H3 Ki of 4.57 nM, with an oral bioavailability of 39% and half-life of 2.4 h in rats [2]. Within this chemotype, the 5-methyl substituent is critical: the initial hybrid analog 16b (lacking the optimized 5-alkyl-1-aryl substitution pattern) was deemed too synthetically demanding for extensive SAR, forcing simplification to the (3aR,6aR)-5-alkyl-1-aryl series that yielded the sub-nanomolar compounds [2]. By comparison, an earlier conessine-based H3R antagonist series from which this chemotype was derived showed no antagonistic activity (analogs 11 and 15) until the key pharmacophoric elements were merged onto the octahydropyrrolo[3,4-b]pyrrole core [2].
| Evidence Dimension | Human histamine H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | ABT-288 (contains 5-methyl-hexahydro-pyrrolo[3,4-b]pyrrol-1-yl): human H3 Ki = 1.9 nM; Compound 17a (5-alkyl-1-aryl series): human H3 Ki = 0.54 nM |
| Comparator Or Baseline | Conessine-based precursor analogs 11 and 15: no H3R antagonistic activity detected; Unsubstituted octahydropyrrolo[3,4-b]pyrrole scaffold not reported as active in this assay system |
| Quantified Difference | >1,000-fold improvement in Ki from inactive precursor series to sub-nanomolar 5-alkyl derivatives; 3.5-fold Ki range within 5-methyl series depending on aryl substitution (0.54 nM to 1.9 nM) |
| Conditions | Displacement of [3H]N-alpha-methylhistamine from human cloned H3 receptor expressed in C6 cells |
Why This Matters
Demonstrates that the 5-methyl-octahydropyrrolo[3,4-b]pyrrole core, when appropriately derivatized with an N-1 aryl group, provides a validated pharmacophore for achieving sub-nanomolar H3 receptor antagonism, directly enabling CNS drug discovery programs targeting cognitive disorders.
- [1] Esbenshade, T. A.; et al. Pharmacological properties and procognitive effects of ABT-288, a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics 2012, 343 (1), 233–245. View Source
- [2] Zhao, C.; Sun, M.; Bennani, Y. L.; et al. Design of a New Histamine H3 Receptor Antagonist Chemotype: (3aR,6aR)-5-Alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles, Synthesis, and Structure−Activity Relationships. Journal of Medicinal Chemistry 2009, 52 (15), 4640–4649. View Source
